molecular formula C11H9BrN2O B13688007 2-(3-Bromo-4-methylphenyl)-1H-imidazole-5-carbaldehyde

2-(3-Bromo-4-methylphenyl)-1H-imidazole-5-carbaldehyde

Cat. No.: B13688007
M. Wt: 265.11 g/mol
InChI Key: CNYBXTUQSMNBLR-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-methylphenyl)-1H-imidazole-5-carbaldehyde is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to an imidazole ring with a carbaldehyde group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-methylphenyl)-1H-imidazole-5-carbaldehyde typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by the formation of the imidazole ring and subsequent introduction of the carbaldehyde group. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-methylphenyl)-1H-imidazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol or other reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(3-Bromo-4-methylphenyl)-1H-imidazole-5-carbaldehyde has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and other biochemical processes.

    Medicine: Research into potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-methylphenyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. The bromine and carbaldehyde groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The imidazole ring can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Bromo-4-methylphenyl)-1,3-dioxolane
  • 3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide

Uniqueness

Compared to similar compounds, 2-(3-Bromo-4-methylphenyl)-1H-imidazole-5-carbaldehyde is unique due to the presence of both a bromine atom and a carbaldehyde group on the imidazole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in chemical synthesis and biological research.

Properties

Molecular Formula

C11H9BrN2O

Molecular Weight

265.11 g/mol

IUPAC Name

2-(3-bromo-4-methylphenyl)-1H-imidazole-5-carbaldehyde

InChI

InChI=1S/C11H9BrN2O/c1-7-2-3-8(4-10(7)12)11-13-5-9(6-15)14-11/h2-6H,1H3,(H,13,14)

InChI Key

CNYBXTUQSMNBLR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC=C(N2)C=O)Br

Origin of Product

United States

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